Telomycin
Overview
Description
Telomycin is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s . It has been shown to display a unique lytic mode of action based on a specific interaction with the bacterial dimeric phospholipid cardiolipin .
Synthesis Analysis
The synthesis of this compound involves a full revision of the relative and absolute stereochemistry of its amino acids . The enantioselectivity of the canonical condensation domains involved in this compound biosynthesis was ascertained by phylogeny-based bioinformatic analysis of its nonribosomal peptide synthetases sequence . Rigorous chiral amino acid analysis was also carried out, by NMR and the advanced Marfey’s method, to unequivocally determine the correct structure and absolute stereochemistry of the antibiotic .Molecular Structure Analysis
The molecular structure of this compound has been revised recently . The configuration at C β of its β-MeTrp residue remains undetermined and the olefin geometry of its Δ 2,3 -Trp residue likewise demands clarification . The sequence position of the diastereomeric residues present in this antibiotic has been unambiguously determined .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the enantioselective condensation of its amino acids . The process also involves rigorous chiral amino acid analysis, by NMR and the advanced Marfey’s method .Physical And Chemical Properties Analysis
The molecular weight of this compound is 1272.3 g/mol . It has 17 hydrogen bond donors and 20 hydrogen bond acceptors .Scientific Research Applications
Biosynthetic Studies and Antibiotic Activity
Telomycin is a cyclic depsipeptide antibiotic known for its activity against Gram-positive bacteria. Research has revealed new natural this compound analogues produced by Streptomyces canus ATCC 12646. The characterization of the this compound biosynthesis gene cluster from S. canus has paved the way for biosynthetic engineering, mutasynthesis, and production optimization. This work has led to the production of novel this compound derivatives with enhanced bactericidal activity against multidrug-resistant (MDR) Gram-positive pathogens. Such advancements open paths for the chemical optimization of this compound for pharmaceutical applications (Fu et al., 2015).
Antibacterial Mode of Action
Further investigations into the this compound family of natural products from Streptomyces canus have uncovered that these bactericidal molecules possess a new antibacterial mode of action dependent on the bacterial phospholipid cardiolipin. This discovery not only expands our understanding of this compound's mechanism of action but also emphasizes the significance of natural products as sources of new antimicrobial agents with novel targets, crucial for overcoming antibiotic resistance (Johnston et al., 2016).
Applications in Addressing Antibiotic Resistance
The challenges posed by antibiotic resistance have led to a search for novel sources of antibiotics. Studies have focused on the total synthesis of (-)-4,8,10-tridesmethyl telithromycin, a strategy aimed at preparing bioactive antibiotics by replacing methyl groups with hydrogens. This approach represents a novel strategy for combating antibiotic resistance, highlighting the potential of this compound and its derivatives in addressing this global health concern (Velvadapu et al., 2011).
Mechanism of Action
Target of Action
Telomycin, a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s , has been shown to interact specifically with the bacterial dimeric phospholipid cardiolipin . Cardiolipin is a key component of bacterial cell membranes, playing a crucial role in maintaining the structural and functional integrity of the membrane .
Mode of Action
This compound displays a unique lytic mode of action based on its specific interaction with cardiolipin . This interaction disrupts the bacterial cell membrane, leading to cell lysis . The exact molecular details of this interaction and the subsequent membrane disruption are still under investigation.
Biochemical Pathways
The biosynthesis of this compound involves a complex pathway, including nonribosomal peptide synthetases (NRPSs), regulators, transporters, and tailoring enzymes . The biosynthetic gene cluster spans approximately 80.5 kb and consists of 34 genes . The biosynthesis involves the condensation of amino acids into a cyclic depsipeptide structure .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells . By disrupting the integrity of the bacterial cell membrane through its interaction with cardiolipin, this compound causes the cell to rupture, leading to cell death .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Telomycin interacts with the bacterial dimeric phospholipid cardiolipin . This interaction is crucial for its unique lytic mode of action
Cellular Effects
This compound has a unique lytic mode of action, which means it causes the lysis or destruction of cells . It achieves this by interacting with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis .
Molecular Mechanism
The molecular mechanism of this compound involves a specific interaction with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Telomycin involves the preparation of two key intermediates, which are then coupled to form the final product. The first intermediate is prepared from a chiral starting material, and the second intermediate is prepared from a commercially available compound. The two intermediates are then coupled using a peptide coupling reagent to form Telomycin.", "Starting Materials": [ "Chiral starting material", "Commercially available compound" ], "Reaction": [ "Preparation of the first intermediate from the chiral starting material", "Preparation of the second intermediate from the commercially available compound", "Coupling of the two intermediates using a peptide coupling reagent to form Telomycin" ] } | |
CAS RN |
19246-24-3 |
Molecular Formula |
C59H77N13O19 |
Molecular Weight |
1272.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S)-1-[[(6S,9Z,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/b37-19-/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46?,47-,48-,49-/m0/s1 |
InChI Key |
FJEKCPBQVANMTA-HERBWHLNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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